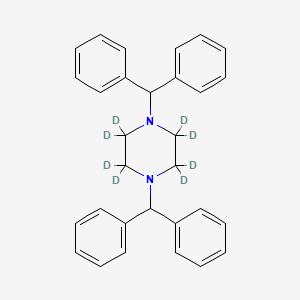

1,4-Bis(benzhydryl)piperazine-d8 Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(benzhydryl)piperazine-d8 Dihydrochloride is a deuterated derivative of 1,4-Bis(benzhydryl)piperazine. This compound is often used as a labeled impurity in various scientific studies, particularly in the field of metabolic research. The deuterium labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(benzhydryl)piperazine-d8 Dihydrochloride involves the deuteration of 1,4-Bis(benzhydryl)piperazine. The process typically includes the following steps:

Deuteration: The introduction of deuterium atoms into the piperazine ring. This can be achieved using deuterated reagents under controlled conditions.

Formation of Dihydrochloride Salt: The deuterated compound is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Flexible batch sizes are produced to meet the varying needs of global customers.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(benzhydryl)piperazine-d8 Dihydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the piperazine ring is substituted with various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

1,4-Bis(benzhydryl)piperazine-d8 Dihydrochloride has a wide range of applications in scientific research:

Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.

Mécanisme D'action

The mechanism of action of 1,4-Bis(benzhydryl)piperazine-d8 Dihydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for detailed studies of metabolic pathways and reaction mechanisms. The compound’s effects are primarily due to its ability to act as a labeled impurity, providing insights into the behavior of similar compounds in various biological and chemical processes.

Comparaison Avec Des Composés Similaires

1,4-Bis(benzhydryl)piperazine-d8 Dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

1,4-Bis(benzhydryl)piperazine: The non-deuterated version of the compound.

1,4-Bis(diphenylmethyl)piperazine: Another similar compound with slight structural variations.

The deuterium labeling in this compound provides unique advantages in research applications, particularly in metabolic studies and environmental analysis.

Activité Biologique

1,4-Bis(benzhydryl)piperazine-d8 dihydrochloride is a deuterated derivative of piperazine that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by the substitution of hydrogen atoms with deuterium, enhances its utility in various scientific applications, especially in tracing metabolic pathways and studying interactions with biological systems.

- Molecular Formula : C21H24N2·2HCl

- Molecular Weight : 371.36 g/mol

- CAS Number : 1329634-36-7

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings and resulting in effects such as muscle relaxation and paralysis in certain parasitic organisms. This mechanism is crucial for its potential applications as an anthelmintic agent.

Anticancer Properties

Research has indicated that derivatives of piperazine, including 1,4-Bis(benzhydryl)piperazine-d8, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds showed substantial growth inhibitory activity on liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines . The cytotoxicity was evaluated through time-dependent assays, confirming the long-term stability and effectiveness of the compound in inhibiting cell proliferation.

Enzyme Inhibition

Piperazine derivatives are known for their diverse pharmacological activities. For instance, they have been shown to inhibit enzymes such as matrix metalloproteinase-3 (MMP-3) and carbonic anhydrase . These activities suggest potential therapeutic roles in cancer treatment and other diseases where these enzymes are implicated.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of similar piperazine derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,4-Bis(benzhydryl)piperazine | C21H24N2 | GABA receptor agonist; anticancer properties |

| Piperazine-Dihydrochloride | C4H10Cl2N2 | Anthelmintic; GABA receptor agonist |

| 1-(4-Chlorobenzyl)piperazine | C11H14ClN | Antimicrobial; anticancer activity |

Case Studies

- Cytotoxicity Study : A series of experiments conducted on various cancer cell lines revealed that this compound significantly inhibited cell growth across multiple types. The study utilized both qualitative and quantitative assays to assess viability and proliferation rates .

- Enzyme Interaction Study : In vitro studies demonstrated that piperazine derivatives could effectively inhibit MMP-3 activity, suggesting their potential use in therapeutic strategies aimed at controlling tumor metastasis .

Propriétés

IUPAC Name |

1,4-dibenzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2/i21D2,22D2,23D2,24D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOADUFBZDDTPV-DYQVUUSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])([2H])[2H])C(C4=CC=CC=C4)C5=CC=CC=C5)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.